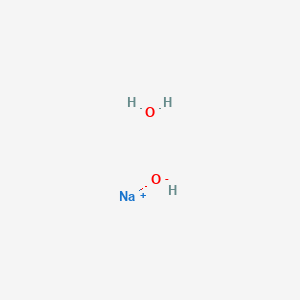

氢氧化钠一水合物

描述

Synthesis Analysis

Sodium hydroxide monohydrate can be synthesized through various methods, including the hydrothermal gasification of biomass in the presence of sodium hydroxide, which significantly promotes hydrogen gas production from glucose and other biomass samples. This process demonstrates the compound's role in enhancing chemical reactions, particularly in the generation of hydrogen gas, a clean and sustainable energy source (Onwudili & Williams, 2009).

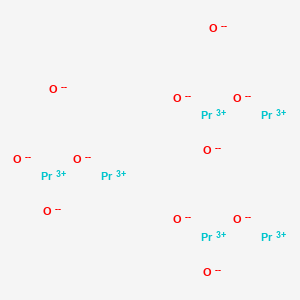

Molecular Structure Analysis

The structure of aqueous sodium hydroxide solutions has been extensively studied through x-ray diffraction and simulation studies, revealing detailed insights into the hydration spheres of sodium ions and the hydration structure of anions. These studies show the capabilities and limitations of various methods in describing the solution structure, contributing to a better understanding of sodium hydroxide monohydrate at the molecular level (Megyes et al., 2008).

Chemical Reactions and Properties

Sodium hydroxide monohydrate is involved in numerous chemical reactions, serving as a base or reactant that influences the course and outcome of these processes. For example, its role in the synthesis of diphenyl carbonate from phenol, carbon monoxide, and oxygen showcases its effectiveness in facilitating reactions that form valuable chemical products (Hallgren & Lucas, 1981).

Physical Properties Analysis

The physical properties of sodium hydroxide monohydrate, such as its melting point and phase transitions, have been the subject of scientific investigation. Studies have identified various transitions up to its melting point, providing crucial information about its behavior under different temperature conditions and its physical characteristics (Smothers et al., 2007).

科学研究应用

氢气生产:氢氧化钠用作生物质水热气化的促进剂,增强了葡萄糖和其他生物质样品的产氢量 (Onwudili & Williams, 2009)。

相变研究:已经对氢氧化钠到其熔点的相变进行了研究,提供了对其在不同温度下行为的见解 (Smothers, Kruh, Carlton, & Chiang, 2007)。

沼气产量提高:氢氧化钠用于碱预处理工艺中,以提高纸浆和造纸污泥厌氧消化中的甲烷产量 (Lin, Wang, Wu, & Wang, 2009)。

核工业中的混凝土性能:它在理解混凝土在核反应堆(尤其是在快中子增殖反应堆中)暴露于高温钠时发生降解方面发挥着作用 (Haneefa, Santhanam, & Parida, 2013)。

太阳能储存:氢氧化钠一水合物已被评估其热稳定性,这在太阳能储存应用中很重要 (Sharma, Jotshi, & Kumar, 1990)。

降低可燃性:它被用作聚乙烯醇气凝胶中的碱催化剂,以降低其可燃性 (Cheng, Guo, Chen, Wang, Wang, & Schiraldi, 2021)。

石化工业中的再生:已经研究了从石化工业中废碱中再生它,突出了环境和经济效益 (Wei, Wang, Zhang, & Xu, 2013)。

增强酶促水解:氢氧化钠用于改善木质纤维素的酶促水解,这是生物质转化过程中至关重要的一步 (Yan, Li, Chang, Cui, Jiang, Yu, Zhang, Zhao, Qi, & Li, 2015)。

地聚物混凝土研究:它影响粉煤灰基地聚物混凝土中的氯化物渗透和钢筋腐蚀,这对于建筑材料(尤其是在海洋环境中)很重要 (Chindaprasirt & Chalee, 2014)。

生物质预处理:已经研究了它在玉米秸秆和杂交杨树预处理中用于提高消化率和转化为生物燃料的用途 (Gupta & Lee, 2010)。

安全和危害

Sodium hydroxide is strongly irritating and corrosive. It can cause severe burns and permanent damage to any tissue that it comes in contact with . Sodium hydroxide can cause hydrolysis of proteins, and hence can cause burns in the eyes which may lead to permanent eye damage . Sodium hydroxide causes severe irritation to eyes, skin, mucous membrane; pneumonitis; eye and skin burns; and temporary loss of hair .

未来方向

Sodium hydroxide is used in a variety of industries and its demand is expected to increase. It is used in households to pickle old paint and varnishes or as a chemical drain cleaner. Sodium hydroxide is used in detergent and soap production, as well as in the pulp and paper industry . In the food industry, this caustic soda is used to flush the bottles in bottling lines . In the chemical industry, many acids are neutralized using sodium hydroxide .

属性

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydroxide monohydrate | |

CAS RN |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。